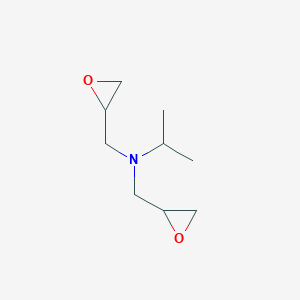
1,4-Benzenediamine, N-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediamine, N-(1-methylethyl)-, also known as 4-IPPD, is a chemical compound used in the rubber industry as an antioxidant. It is a derivative of aniline and is commonly used in the production of tires, conveyor belts, and other rubber products. The compound has been the subject of scientific research due to its potential health effects and environmental impact.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediamine, N-(1-methylethyl)- is not fully understood, but it is believed to work by reacting with free radicals in the rubber product, preventing them from causing oxidation and degradation. This helps to extend the lifespan of the rubber product and improve its performance.
Effets Biochimiques Et Physiologiques
Studies have shown that exposure to 1,4-Benzenediamine, N-(1-methylethyl)- can cause skin irritation, respiratory problems, and other health issues. The compound has been found to be toxic to aquatic organisms and may have negative effects on the environment. Additionally, the compound has been shown to have mutagenic and carcinogenic properties, raising concerns about its safety for human use.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,4-Benzenediamine, N-(1-methylethyl)- in lab experiments include its ability to prevent oxidation and degradation of rubber products, which can improve the accuracy and reliability of experimental results. However, the compound's toxicity and potential health effects must be carefully considered when handling and disposing of it.
Orientations Futures
Future research on 1,4-Benzenediamine, N-(1-methylethyl)- should focus on developing safer alternatives to the compound that can provide similar antioxidant properties without the potential health risks. Additionally, studies should be conducted to better understand the compound's environmental impact and develop strategies for minimizing its negative effects on the environment. Finally, research should be conducted to identify potential uses for 1,4-Benzenediamine, N-(1-methylethyl)- in other industries and applications.
Applications De Recherche Scientifique
1,4-Benzenediamine, N-(1-methylethyl)- has been the subject of scientific research due to its potential health effects and environmental impact. Studies have shown that exposure to the compound can cause skin irritation, respiratory problems, and other health issues. Additionally, the compound has been found to be toxic to aquatic organisms and may have negative effects on the environment.
Propriétés
Numéro CAS |
16153-75-6 |
|---|---|
Nom du produit |
1,4-Benzenediamine, N-(1-methylethyl)- |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-N-propan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,10H2,1-2H3 |
Clé InChI |
YFZNTUOMAQXCQZ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=C(C=C1)N |
SMILES canonique |
CC(C)NC1=CC=C(C=C1)N |
Autres numéros CAS |
16153-75-6 |
Synonymes |
N-isopropyl-1,4-phenylenediamine N-isopropyl-p-phenylenediamine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

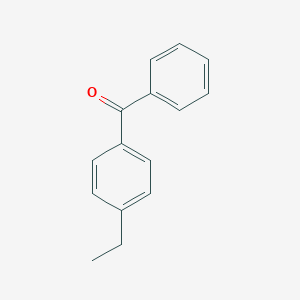
![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)
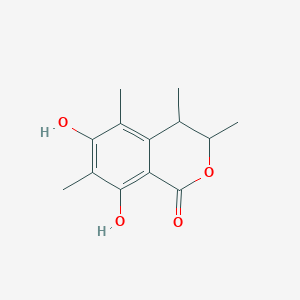
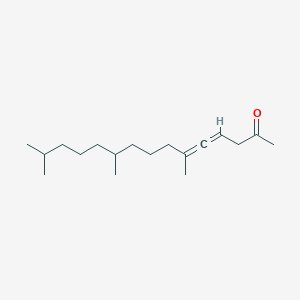
![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)
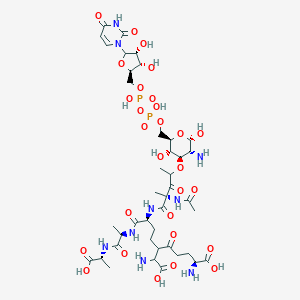
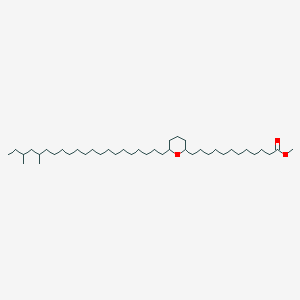
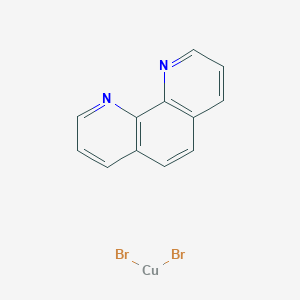
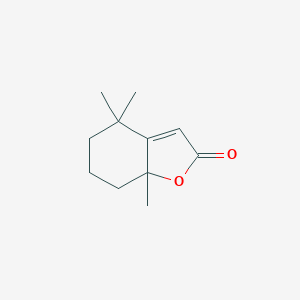
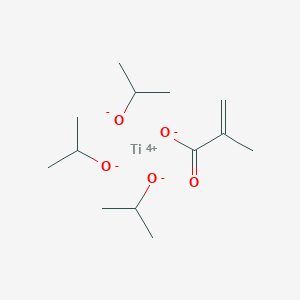

![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)

